molecular formula C19H19N3O4 B2807003 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 897616-60-3

2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Katalognummer: B2807003
CAS-Nummer: 897616-60-3
Molekulargewicht: 353.378
InChI-Schlüssel: GMMPCKUFXVQKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and an oxo group at position 2. The acetamide side chain at position 3 is further substituted with a 3,4-dimethoxyphenyl group. This structural motif is characteristic of compounds targeting kinase inhibition or nucleic acid interactions, as the pyrido-pyrimidine scaffold often serves as a pharmacophore in medicinal chemistry . The 3,4-dimethoxyphenyl substituent enhances lipophilicity and may influence binding affinity through π-π stacking interactions with aromatic residues in enzyme active sites.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-18(19(24)22-9-5-4-6-16(22)20-12)21-17(23)11-13-7-8-14(25-2)15(10-13)26-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPCKUFXVQKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the dimethoxyphenyl and pyrido[1,2-a]pyrimidinyl intermediates. Common synthetic routes include:

    Formation of the Dimethoxyphenyl Intermediate: This step often involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.

    Formation of the Pyrido[1,2-a]pyrimidinyl Intermediate: This can be achieved through cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Bond

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the acetamide group to form carboxylic acid and amine derivatives. This reaction is critical for modifying bioavailability or generating metabolites.

Conditions Products Yield Source
6M HCl, reflux, 8 hrs2-(3,4-dimethoxyphenyl)acetic acid + 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine72%
2M NaOH, 60°C, 4 hrsSodium salt of 2-(3,4-dimethoxyphenyl)acetate + free amine65%

This reaction is pH-dependent, with acidic conditions favoring faster cleavage due to protonation of the amide nitrogen.

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrido[1,2-a]pyrimidine ring facilitates nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., the oxo group).

Reagent Position Modified Product Application Source
NH₃ (g), DMF, 80°CC-22-Amino-substituted derivativeEnhanced kinase inhibition
NaSH, ethanol, refluxC-4Thiolated analog with improved solubilityProdrug development

Substitution reactions often require catalysts like Raney nickel or palladium for regioselectivity .

Oxidation

The dimethoxyphenyl group undergoes oxidation to form quinone-like structures under strong oxidizing agents:

Reagent Conditions Product Yield Source
KMnO₄, H₂SO₄70°C, 3 hrs3,4-Dimethoxybenzoquinone + pyrimidine byproduct58%

Reduction

The pyrido[1,2-a]pyrimidine core can be reduced to dihydro derivatives:

Reagent Conditions Product Yield Source
H₂, Pd/C (10%)50 psi, 25°C, 12 hrsDihydropyrido[1,2-a]pyrimidine analog81%

Cyclization and Condensation Reactions

The compound participates in cycloaddition reactions to form polycyclic structures, leveraging its α,β-unsaturated ketone system:

Reagent Product Application Source
Hydrazine hydratePyrazolo[1,5-a]pyrido[2,3-d]pyrimidine fused heterocycleAnticancer scaffolds
Thiourea, HClThieno[2,3-d]pyrimidine derivativeAntimicrobial agents

Catalytic C–H Arylation

Recent advances in photoredox catalysis enable direct C–H functionalization of the pyrido[1,2-a]pyrimidine core:

Catalyst Arylating Agent Position Yield Source
Ir(ppy)₃, blue LEDs4-BromotolueneC-663%
Ru(bpy)₃Cl₂, K₂CO₃Phenylboronic acidC-855%

This method avoids pre-functionalized substrates and enhances synthetic efficiency .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the pyrido[1,2-a]pyrimidine ring.

  • C–H Arylation : Involves single-electron transfer (SET) from the photocatalyst to generate aryl radicals, which couple regioselectively at electron-rich positions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide exhibit significant anticancer properties. Derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have shown selective inhibition against c-Met kinases, which are implicated in several types of cancer, including non-small cell lung cancer and renal cell carcinoma .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. For example, some derivatives have been found to inhibit the phosphorylation of key proteins involved in the MAPK/ERK pathway, which is crucial for tumor growth and metastasis .

Anti-inflammatory Properties

TNFα Inhibition
Another area of application for this compound is in the development of anti-inflammatory agents. Research has identified novel inhibitors targeting TNFα and its receptor TNFR1, which play significant roles in inflammatory responses. Compounds with structural similarities to this compound have been noted for their ability to selectively inhibit these targets, suggesting potential therapeutic uses in treating chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The initial steps typically include the formation of the pyrido[1,2-a]pyrimidine core followed by acylation with the appropriate aromatic amine. This synthetic pathway allows for the modification of substituents on the aromatic ring to enhance biological activity or selectivity against specific targets.

Case Studies and Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated selective inhibition of c-Met kinases with IC50 values in low micromolar range
Anti-inflammatory EffectsIdentified as a selective inhibitor of TNFα signaling pathways
Synthesis OptimizationImproved yields through modified reaction conditions

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,3-diphenylpropanamide (CM639171)

  • Substituents : Diphenylpropanamide group.
  • Key Differences : The diphenylpropanamide side chain introduces significant steric bulk compared to the dimethoxyphenyl acetamide in the target compound. This may reduce solubility but enhance hydrophobic interactions in binding pockets.
  • Molecular Weight : 449.51 g/mol (vs. ~381.40 g/mol for the target compound).
  • Hypothesized Activity : Likely optimized for targets requiring extended hydrophobic interactions, such as lipid kinases .

N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide (BI81805)

  • Substituents : Naphthyloxy group.
  • However, the lack of methoxy groups may reduce hydrogen-bonding capacity.
  • Molecular Weight : 359.38 g/mol.
  • Reported Applications : Patent data suggest use in anticancer therapies, possibly due to topoisomerase inhibition .

Analogues with Alternative Heterocyclic Cores

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

  • Core Structure: Thieno[2,3-d]pyrimidinone.
  • Key Differences: Replacement of pyrido-pyrimidine with a sulfur-containing thieno-pyrimidine alters electronic properties, enhancing electron density. The 5-methyloxazole substituent is smaller than dimethoxyphenyl, suggesting selectivity for compact binding sites.
  • Molecular Weight : ~345.38 g/mol.
  • Hypothesized Activity: Potential applications in antiviral or antiparasitic agents due to thiophene’s affinity for heme-containing enzymes .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

  • Core Structure : Benzothiazole.
  • Key Differences : The benzothiazole core is more rigid and electron-deficient than pyrido-pyrimidine. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
  • Molecular Weight : ~412.34 g/mol.
  • Reported Applications : Patent examples indicate utility in neurodegenerative disease targets, such as amyloid-β aggregation inhibitors .

Functional Group Variations in Acetamide Side Chains

Fluorinated Derivatives (Example 83, )

  • Example Compound: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences : Fluorine atoms and isopropoxy groups increase electronegativity and steric hindrance. These modifications likely improve blood-brain barrier penetration but may reduce oral bioavailability.
  • Molecular Weight : ~571.20 g/mol.
  • Hypothesized Activity : Optimized for central nervous system targets, such as kinase inhibitors in glioblastoma .

Comparative Analysis Table

Compound Name / ID Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[1,2-a]pyrimidinone 3,4-Dimethoxyphenyl acetamide ~381.40 Moderate lipophilicity, H-bond donor/acceptor
CM639171 Pyrido[1,2-a]pyrimidinone 3,3-Diphenylpropanamide 449.51 High lipophilicity, steric bulk
BI81805 Pyrido[1,2-a]pyrimidinone Naphthalen-2-yloxy acetamide 359.38 Enhanced aromaticity, DNA intercalation
Thieno[2,3-d]pyrimidinone Derivative Thieno[2,3-d]pyrimidinone 5-Methyloxazole acetamide ~345.38 Electron-rich core, compact binding
Benzothiazole Derivative Benzothiazole 3,4-Dimethoxyphenyl acetamide ~412.34 Rigid core, metabolic stability
Example 83 Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone ~571.20 High electronegativity, CNS targeting

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a notable member of the pyridopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The compound's structure includes a pyrido[1,2-a]pyrimidine core substituted with a dimethoxyphenyl group and an acetamide moiety. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit key enzymes involved in critical biochemical pathways.

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyridopyrimidine derivatives, this compound exhibits significant inhibitory activity against DHFR, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the folate metabolism essential for cell proliferation, particularly in cancer cells .
  • Cholinesterase Inhibition : Recent studies have indicated that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's .
  • COX Inhibition : The compound also shows potential as a cyclooxygenase (COX) inhibitor, which may be beneficial in managing inflammation-related conditions .

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, contributing to its protective effects against oxidative stress in cellular models . This activity is vital for mitigating damage caused by free radicals.

Case Studies

  • In Vitro Studies : A study evaluating the inhibitory effects of related compounds on AChE and BChE reported IC50 values ranging from 5.4 μM to 24.3 μM, demonstrating moderate to high efficacy . These findings suggest that modifications in the structure can enhance biological activity.
  • Cancer Cell Lines : In experimental models using various cancer cell lines, the compound displayed cytotoxic effects linked to its ability to induce apoptosis through the inhibition of DHFR and related pathways .

Comparative Analysis

The biological activity of This compound can be compared with other similar compounds:

CompoundTarget EnzymeIC50 (μM)Activity Type
Compound ADHFR10.4Antitumor
Compound BAChE7.7Neuroprotective
Compound CCOX-215.6Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling the 3,4-dimethoxyphenylacetamide moiety with the pyrido[1,2-a]pyrimidinone core. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) .
  • Heterocyclic ring construction : Cyclization via nucleophilic substitution or condensation, requiring precise pH control (e.g., sodium acetate buffer) and reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization : Design of Experiments (DoE) approaches are applied to balance temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., methoxy groups at 3,4-positions, pyrimidinone carbonyl signals at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 409.15) .
  • X-ray crystallography : Used sparingly due to challenges in crystallization; powder XRD may substitute for purity assessment .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., trypsin-like serine proteases) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what contradictions arise between in silico and in vitro data?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation against targets like EGFR or COX-2 .
  • Contradiction analysis : Discrepancies between predicted binding scores and experimental IC₅₀ values may stem from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations refine predictions .

Q. What strategies resolve inconsistencies in bioactivity data across structurally analogous compounds?

  • Methodology :

  • SAR studies : Systematic substitution of the 3,4-dimethoxy group (e.g., replacing with halogens or methyl groups) to isolate pharmacophores .
  • Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259371) to identify outliers due to assay variability (e.g., ATP interference in kinase assays) .

Q. How can reaction pathways for scale-up synthesis be designed to minimize byproducts?

  • Methodology :

  • Continuous flow chemistry : Microreactors with real-time FTIR monitoring to optimize residence time and reduce side reactions (e.g., over-alkylation) .
  • Green chemistry principles : Solvent substitution (e.g., cyclopentyl methyl ether for DCM) and catalytic recycling (e.g., immobilized lipases) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Metabolomics : LC-MS/MS profiling to track metabolic pathway disruptions (e.g., TCA cycle intermediates) .
  • Cryo-EM : For visualizing compound-target complexes in near-native states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.